

Spectroscopic Characterization of (S)-5-Methylhydantoin: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-5-METHYLHYDANTOIN

CAS No.: 40856-73-3

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This technical guide provides a comprehensive analysis of the spectroscopic data for **(S)-5-methylhydantoin**, a key chiral molecule with applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental insights.

Introduction

(S)-5-Methylhydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. The stereochemistry at the C5 position is crucial for its biological activity and its utility as a chiral building block. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide explains the key spectral features of **(S)-5-methylhydantoin**, providing the rationale behind the observed data and outlining the experimental methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **(S)-5-methylhydantoin**, both ^1H and ^{13}C NMR provide critical information about its carbon-hydrogen framework.

^1H NMR Spectroscopy

The proton NMR spectrum of **(S)-5-methylhydantoin** is relatively simple, yet informative. The key to its interpretation lies in understanding the chemical environment of each proton. In a typical deuterated solvent like DMSO- d_6 , three distinct signals are expected.^[1]

- **C5-H Proton:** The proton attached to the chiral center (C5) is a methine proton. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its chemical shift is influenced by the two neighboring carbonyl groups and the nitrogen atoms in the ring.
- **C5-CH₃ Protons:** The three protons of the methyl group at the C5 position are chemically equivalent. They are coupled to the C5-H proton, leading to a doublet.
- **N-H Protons:** The two N-H protons (at N1 and N3) can exhibit distinct chemical shifts, which are often broad due to quadrupole broadening and chemical exchange. Their positions are also highly dependent on the solvent, concentration, and temperature.

Table 1: Typical ^1H NMR Data for 5-Methylhydantoin

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
C5-H	~4.0-4.2	Quartet	~7.0
C5-CH ₃	~1.3-1.5	Doublet	~7.0
N1-H & N3-H	Variable (broad signals)	Singlet (broad)	-

Causality in Experimental Choices: The choice of DMSO- d_6 as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the N-H protons, which might otherwise exchange too rapidly in protic solvents like D_2O .^[1]

Standard ^1H NMR spectroscopy cannot distinguish between the (S) and (R) enantiomers. To assess enantiomeric purity, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) must be employed.[2][3] These agents form diastereomeric complexes or derivatives that exhibit distinct NMR spectra for each enantiomer, allowing for their quantification.[2]

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of 5-methylhydantoin provides a clear picture of its carbon skeleton. Four distinct signals are expected.

- **Carbonyl Carbons (C2 & C4):** The two carbonyl carbons are in different chemical environments. The C4 carbon is adjacent to the chiral center, while the C2 carbon is situated between the two nitrogen atoms. This results in two separate signals in the downfield region of the spectrum.
- **Chiral Center (C5):** The C5 carbon, being attached to a methyl group and two nitrogen atoms, appears at a characteristic chemical shift.
- **Methyl Carbon (C5-CH₃):** The methyl carbon gives a signal in the upfield region of the spectrum.

Table 2: Typical ^{13}C NMR Data for 5-Methylhydantoin

Carbon Assignment	Chemical Shift (ppm)
C2 (Ureidic Carbonyl)	~157-159
C4 (Amidic Carbonyl)	~173-175
C5 (Chiral Center)	~50-55
C5-CH ₃	~15-20

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **(S)-5-methylhydantoin** is dominated by the characteristic vibrations of the hydantoin ring.[4][5]

Key Vibrational Modes:

- **N-H Stretching:** The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm^{-1} . The broadening is a result of hydrogen bonding in the solid state.
- **C=O Stretching:** The hydantoin ring contains two carbonyl groups, which give rise to strong absorption bands. The symmetric and asymmetric stretching vibrations of these carbonyls are typically observed in the range of 1700-1800 cm^{-1} . Often, two distinct peaks can be resolved.
- **C-N Stretching:** The stretching vibrations of the C-N bonds within the ring are found in the fingerprint region, typically between 1200 and 1400 cm^{-1} .

Table 3: Characteristic IR Absorption Bands for 5-Methylhydantoin

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
N-H Stretch	3200 - 3400	Strong, Broad
C=O Stretch (asymmetric)	~1770	Strong
C=O Stretch (symmetric)	~1710	Strong
C-N Stretch	1200 - 1400	Medium-Strong

Experimental Insight: The sample preparation method, such as using a KBr pellet or an ATR accessory, can influence the exact peak positions and shapes due to differences in intermolecular interactions.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^+) and various fragment ions. The fragmentation of the hydantoin ring is a key feature in its EI-MS spectrum.

- **Molecular Ion Peak (M^+):** For 5-methylhydantoin ($C_4H_6N_2O_2$), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114.10.
- **Key Fragmentation Pathways:** The hydantoin ring can undergo characteristic cleavages. Common fragmentation patterns involve the loss of CO, NHCO, and cleavage of the C5-substituent.^[7] The loss of the methyl group would result in a fragment at m/z 99.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a softer ionization technique, often resulting in a more prominent protonated molecule $[M+H]^+$ (at m/z 115) or sodiated molecule $[M+Na]^+$ (at m/z 137) with less fragmentation compared to EI. This is particularly useful for confirming the molecular weight.^[8]

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(S)-5-methylhydantoin** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.^[6]
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **1H NMR Parameters:**
 - **Pulse Program:** Standard single pulse.
 - **Spectral Width:** 0-12 ppm.
 - **Number of Scans:** 16-64.
 - **Relaxation Delay:** 1-2 seconds.
- **^{13}C NMR Parameters:**
 - **Pulse Program:** Proton-decoupled.
 - **Spectral Width:** 0-200 ppm.

- Number of Scans: 1024 or more.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Mix approximately 1 mg of **(S)-5-methylhydantoin** with ~100 mg of dry KBr powder.[6]
- Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.
- Pellet Pressing: Press the powder into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (EI-MS)

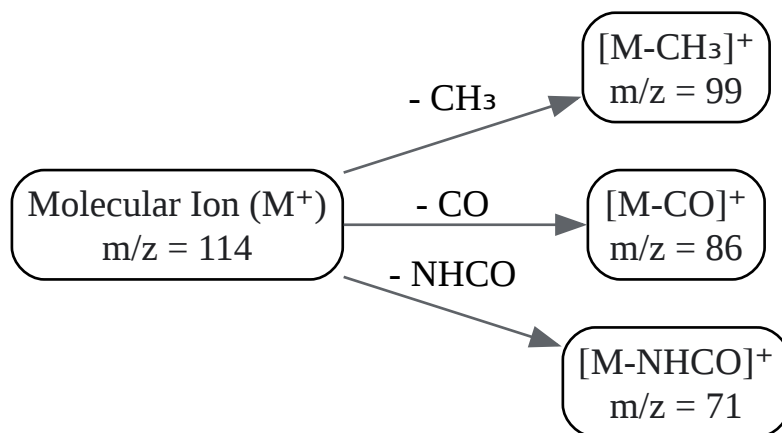
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Use a standard electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of **(S)-5-methylhydantoin** with ^1H and ^{13}C NMR chemical shift assignments.

Mass Spectrometry Fragmentation Workflow



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Caption: Proposed EI-MS fragmentation pathways for 5-methylhydantoin.

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